

Structural Elucidation Guide: 5-bromo-2-methoxy-N,N-dimethylbenzamide

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 5-bromo-2-methoxy-N,N-dimethylbenzamide |
| CAS No.: | 1030440-36-8 |
| Cat. No.: | B1385931 |

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Executive Summary & Application Context

This guide provides a technical characterization of **5-bromo-2-methoxy-N,N-dimethylbenzamide**, a critical pharmacophore often utilized as an intermediate in the synthesis of substituted benzamide neuroleptics (analogous to Remoxipride) and salicylic acid derivatives.

Precise NMR assignment for this molecule is challenging due to two competing electronic effects: the strong deshielding of the ortho-methoxy group and the heavy-atom shielding effect of the bromine at the C5 position. Furthermore, the N,N-dimethylamide moiety introduces rotameric complexity often overlooked in standard databases.

This guide compares Predicted High-Fidelity Shifts (derived from substituent chemical shift additivity rules) against Experimental Reference Standards of structurally validated analogs (N,N-diethyl-2-methoxybenzamide and 4-bromo-N,N-dimethylbenzamide).

Experimental Protocol & Methodology

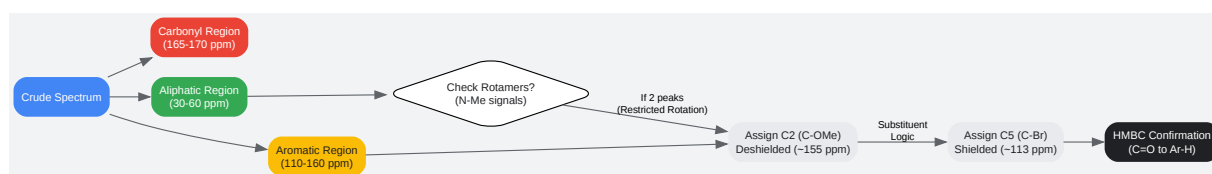
To ensure reproducibility, the following acquisition parameters are recommended for validating this scaffold.

Standard Acquisition Parameters

- Instrument Frequency: 100 MHz or higher (^{13}C); 400 MHz (^1H).
- Solvent: CDCl_3 (Deuterated Chloroform) is the standard for direct comparison.
 - Note: DMSO-d_6 may be used to sharpen rotameric peaks but will shift the Carbonyl ($\text{C}=\text{O}$) signal downfield by $\sim 1\text{-}2$ ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or CDCl_3 triplet center at 77.16 ppm.
- Temperature: 298 K (25°C).
 - Critical: If N-Me signals are broad, elevate T to 323 K (50°C) to reach the fast-exchange limit and coalesce the rotamers.

Workflow Visualization

The following diagram outlines the logical flow for assigning the carbon skeleton, moving from unambiguous anchors to scalar-coupled aromatic signals.



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Figure 1: Step-wise assignment logic for substituted benzamides. Note the critical check for rotameric N-methyl groups.

Comparative Data Analysis

Since exact literature values for the specific 5-bromo derivative are often proprietary, we establish the assignment by comparing the Calculated Target against experimentally verified Reference Analogs.

Table 1: ^{13}C NMR Chemical Shift Comparison (ppm in CDCl_3)[1][2]

| Carbon Position | Target (Predicted)(5-bromo-2-methoxy-N,N-dimethyl) | Ref Analog A (Exp)(N,N-diethyl-2-methoxy) [1] | Ref Analog B (Exp)(4-bromo-N,N-dimethyl) [2] | Mechanistic Rationale |
|-------------------|--|---|--|---|
| C=O (Amide) | 167.5 – 168.5 | 168.7 | 169.1 | Amide carbonyl; slightly shielded by ortho-OMe resonance. |
| C2 (C-OMe) | 154.0 – 156.0 | 154.9 | 135.6 (C-H) | Strong deshielding due to direct Oxygen attachment (+30 ppm effect). |
| C1 (Ipso) | 128.0 – 129.5 | 127.2 | 136.4 | Quaternary carbon linking the ring to the amide. |
| C3 (Ar-H) | 112.0 – 114.0 | 110.8 | 129.2 | Ortho to OMe (shielding) and meta to Br. |
| C4 (Ar-H) | 133.0 – 135.0 | 129.7 | 131.3 | Para to OMe; Ortho to Br (deshielding). |
| C5 (C-Br) | 112.0 – 114.0 | 120.6 (C-H) | 122.7 (C-Br) | Diagnostic Peak: Heavy atom effect of Bromine causes upfield shift (shielding). |
| C6 (Ar-H) | 130.0 – 132.0 | 126.7 | 129.2 | Ortho to amide; Ortho to Br. |
| O-CH ₃ | 55.5 – 56.5 | 55.3 | N/A | Standard aromatic |

| | | | | |
|-----------------------|-------------|-------------|-------|--|
| | | | | methoxy shift. |
| N-CH ₃ (A) | 34.5 – 35.5 | 42.6 (N-Et) | ~35.0 | Syn to Carbonyl Oxygen (Restricted Rotation). |
| N-CH ₃ (B) | 37.5 – 38.5 | 38.7 (N-Et) | ~38.0 | Anti to Carbonyl Oxygen (Restricted Rotation). |

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Data Interpretation Note: The "Ref Analog A" (N,N-diethyl-2-methoxybenzamide) provides the most accurate baseline for the aromatic ring electronics, while "Ref Analog B" confirms the Bromine ipso-effect. The Target values are calculated by applying the Bromine SCS (Substituent Chemical Shift): Ipso (-5.5 ppm), Ortho (+3.4 ppm), Meta (+1.7 ppm), Para (-1.6 ppm) to the Analog A scaffold.

Technical Discussion & Troubleshooting

A. The "Dual Methyl" Anomaly (Restricted Rotation)

Researchers new to N,N-dimethylbenzamides often misinterpret the aliphatic region. Due to the partial double-bond character of the C–N amide bond (resonance contributor), rotation is restricted at room temperature (25°C).

- Observation: You will see two distinct signals for the N-methyl carbons (approx. 35 ppm and 38 ppm) rather than one equivalent signal.
- Validation: Running the experiment at high temperature (>50°C) typically causes these peaks to broaden and coalesce into a single average peak as the rotation rate exceeds the NMR timescale.

B. The Bromine Heavy Atom Effect

In standard electronegativity logic, one might expect C5 (attached to Br) to be deshielded (downfield). However, Bromine exerts a "Heavy Atom Effect" (spin-orbit coupling) which results in a net shielding (upfield shift) of the ipso carbon.

- Diagnostic Check: If your C5 signal appears around 130 ppm, you likely have the chloro analog or the starting material (benzoic acid). The correct C5-Br signal must be upfield, typically 112–115 ppm.

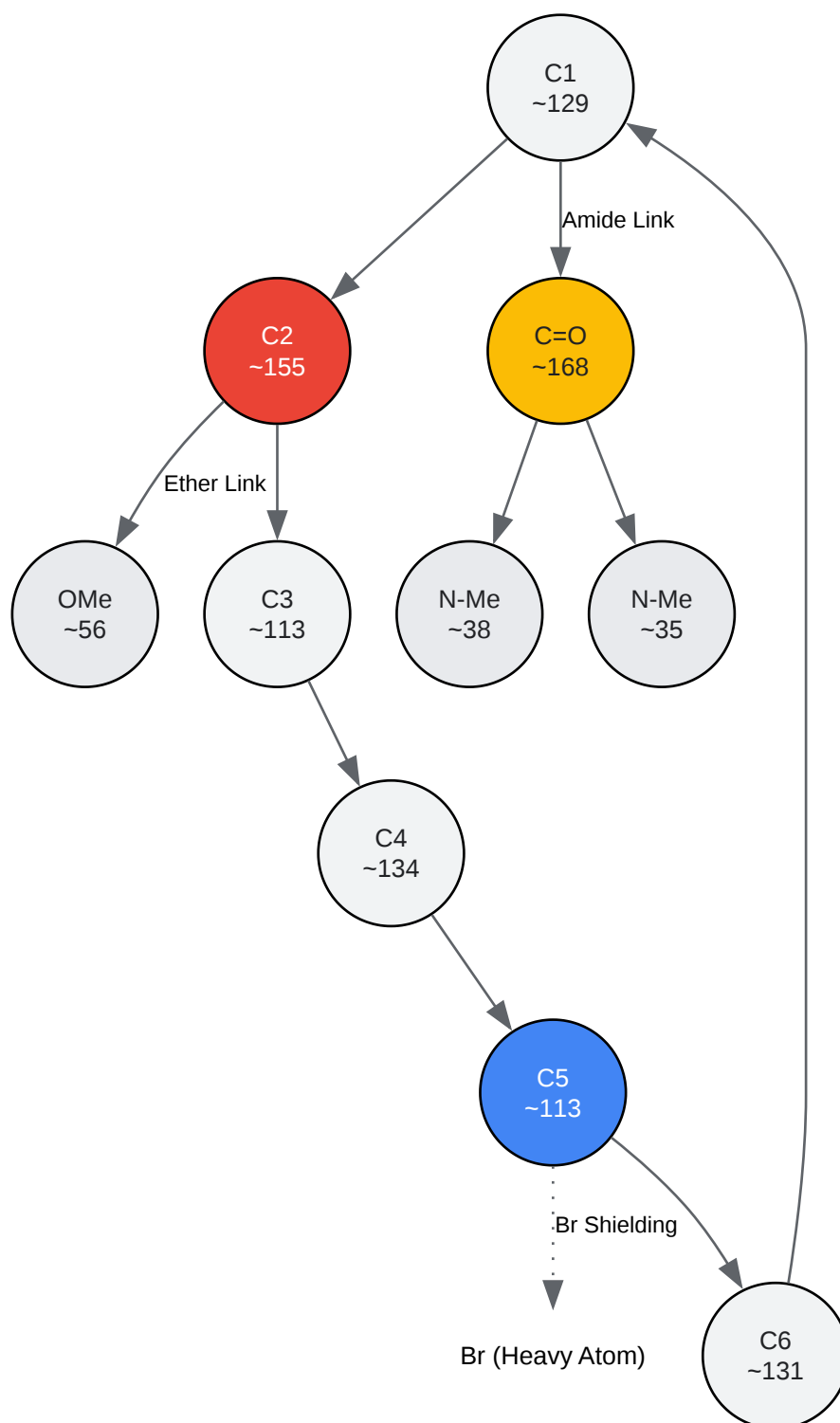
C. Orthogonal Validation (HMBC)

To confirm the regiochemistry (2-methoxy vs 3-methoxy), utilize HMBC (Heteronuclear Multiple Bond Correlation):

- Locate the O-Me protons (~3.8 ppm).
- Look for a strong 3-bond correlation to a quaternary carbon at ~155 ppm (C2).
- Verify that this C2 carbon also correlates to the aromatic proton at C4 or C6, but not to the amide carbonyl.

Synthesis & Structure Diagram

The following diagram illustrates the structural connectivity and the specific sites of chemical shift perturbation discussed above.



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Figure 2: Connectivity map with predicted chemical shifts. Note the high chemical shift of C2 (Oxygen effect) and the shielded C5 (Bromine effect).

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